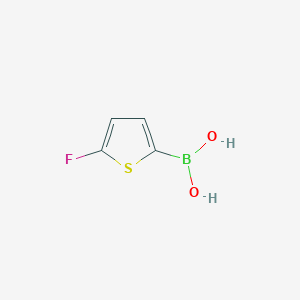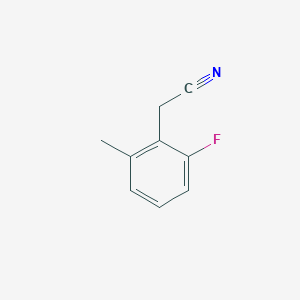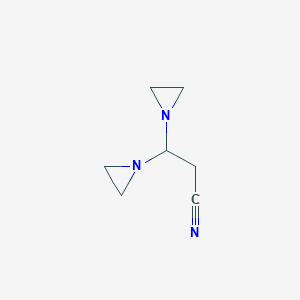
(5-Fluorothiophen-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Fluorothiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated thiophene ring. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki–Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of (5-Fluorothiophen-2-yl)boronic acid typically involves the borylation of a fluorinated thiophene precursor. One common method is the palladium-catalyzed borylation of 5-fluorothiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, including precise temperature control and reagent addition, can significantly improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: (5-Fluorothiophen-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives. It can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include biaryl compounds, styrene derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(5-Fluorothiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the design of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.
Wirkmechanismus
The mechanism of action of (5-Fluorothiophen-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic residue to the palladium catalyst, which then couples with the electrophilic partner.
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- Thiophen-2-ylboronic acid
- (5-Bromothiophen-2-yl)boronic acid
Comparison: (5-Fluorothiophen-2-yl)boronic acid is unique due to the presence of the fluorine atom, which can influence the electronic properties and reactivity of the compound. Compared to phenylboronic acid, it offers enhanced reactivity in certain cross-coupling reactions due to the electron-withdrawing effect of the fluorine atom. Additionally, the thiophene ring provides aromatic stability and can participate in π-π interactions, making it valuable in the synthesis of conjugated systems and materials.
Eigenschaften
Molekularformel |
C4H4BFO2S |
|---|---|
Molekulargewicht |
145.95 g/mol |
IUPAC-Name |
(5-fluorothiophen-2-yl)boronic acid |
InChI |
InChI=1S/C4H4BFO2S/c6-4-2-1-3(9-4)5(7)8/h1-2,7-8H |
InChI-Schlüssel |
BAHFOMKPBIKNCB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(S1)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B11923275.png)




![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B11923304.png)

![5-Ethynylpyrazolo[1,5-a]pyrimidine](/img/structure/B11923324.png)


![3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11923355.png)

![2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11923373.png)
